L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N)
Description
Theoretical Foundations of Isotopic Labeling for Metabolic Studies
The fundamental principle of stable isotope tracing lies in the ability to distinguish between the labeled tracer and its naturally abundant, unlabeled counterpart using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govcreative-proteomics.com Stable isotopes are chemically identical to their lighter counterparts, meaning they participate in the same biochemical reactions without significantly altering the metabolic processes being studied. nih.gov
When a labeled substrate like L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) is introduced into a biological system, it enters the metabolic pool and is utilized by enzymes in the same manner as endogenous asparagine. As it is broken down and its atoms are incorporated into other molecules, the ¹³C and ¹⁵N labels are carried along, effectively "tracing" the metabolic fate of the asparagine molecule. nih.gov By measuring the isotopic enrichment in downstream metabolites, researchers can quantify the rates of metabolic pathways, a process known as metabolic flux analysis. nih.govnih.gov
Evolution of Stable Isotope Tracer Methodologies
The use of isotopes as tracers in biological research has a rich history, dating back to the early 20th century. nih.govunimi.it Initially, radioactive isotopes were predominantly used. However, the development of mass spectrometry made the detection of stable isotopes more accessible and safer for use in human studies. nih.govnih.gov
Over the decades, the methodologies for stable isotope tracing have evolved significantly. Early studies often focused on single-labeled compounds to trace a particular element. The advent of more sophisticated analytical instruments has enabled the use of multi-labeled tracers, such as the dual-labeled asparagine at the center of this article. nih.gov These advancements have allowed for more complex experimental designs and a more comprehensive understanding of metabolic networks. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are now routinely used to separate and identify labeled metabolites with high sensitivity and specificity. creative-proteomics.com
Significance of Multi-Isotopic Labeling in Comprehensive Metabolic Analysis
The use of compounds with multiple stable isotope labels, such as L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N), offers significant advantages for a comprehensive analysis of metabolism. nih.gov By tracing both carbon and nitrogen atoms simultaneously, researchers can gain a more complete picture of how a molecule is utilized by the cell.
For instance, in the case of asparagine, the ¹³C labels can track the carbon skeleton as it is incorporated into other amino acids or enters central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov Simultaneously, the ¹⁵N label can trace the path of the amino group, providing insights into nitrogen metabolism, including transamination reactions and the synthesis of other nitrogen-containing compounds like nucleotides. isotope.com This dual-tracer approach provides a level of detail that is not possible with single-labeled compounds, allowing for a more accurate and robust quantification of metabolic fluxes in interconnected pathways. nih.gov
Table 2: Illustrative Research Findings from Dual-Labeled Amino Acid Tracing Studies
| Research Area | Key Finding | Implication |
| Cancer Metabolism | In certain cancer cells, dual-labeled glutamine (a related amino acid) revealed that both the carbon and nitrogen from glutamine are critical for tumor growth, contributing to both energy production and the synthesis of building blocks for new cells. isotope.com | Highlights the potential of targeting glutamine metabolism as a therapeutic strategy. |
| Metabolic Flux Analysis | The use of both ¹³C and ¹⁵N tracers in metabolic flux analysis provides more constraints on the metabolic model, leading to more precise and reliable flux estimations. | Improves the accuracy of our understanding of cellular metabolic networks. |
| Nitrogen Metabolism | Studies using ¹⁵N-labeled amino acids have been crucial in elucidating the pathways of nitrogen assimilation and transfer between different amino acids. | Provides fundamental knowledge about how cells manage their nitrogen resources. |
While specific published research findings solely utilizing L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) are not widely available in the public domain, the principles established from studies with other dual-labeled amino acids provide a strong framework for its application. The unique labeling pattern of this compound makes it a valuable tool for dissecting the complex and interconnected pathways of carbon and nitrogen metabolism originating from asparagine.
Properties
Molecular Weight |
153.11 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Analytical Methodologies for Isotope Tracing with L Asparagine:h2o 1,4 13c2; Alpha 15n
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C and ¹⁵N Isotopic Enrichment Detection
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for analyzing samples containing L-ASPARAGINE:H2O (1,4-¹³C₂; ALPHA-¹⁵N). The magnetic properties of ¹³C and ¹⁵N isotopes, in contrast to the more abundant ¹²C and ¹⁴N which lack a nuclear spin, allow for the detection and tracing of these atoms through metabolic processes. frontiersin.org Uniform enrichment with these stable isotopes is frequently used for multidimensional heteronuclear NMR experiments to determine the three-dimensional structure of proteins. nih.gov
The use of ¹³C-enrichment NMR spectroscopy is a well-established method for tracking the uptake and utilization of dietary carbon and for identifying trophic markers in ecological studies. frontiersin.org In medical and physiological research, it allows for the detection of ¹³C incorporated into various metabolites such as amino acids, carbohydrates, and fatty acids. frontiersin.org Similarly, ¹³C NMR spectroscopy is employed to investigate metabolic compartmentation and determine metabolic rates associated with brain activity. nih.gov The incorporation of ¹³C and ¹⁵N labels from compounds like L-Asparagine into larger biomolecules like proteins is crucial for sequence-specific resonance assignment in solid-state NMR, a necessary step for comprehensive structure determination. meihonglab.comnih.gov
Advanced 1D and 2D NMR Techniques for Isotopic Fine Structure Analysis
To analyze the complex data from ¹³C and ¹⁵N labeled samples, researchers employ a suite of advanced 1D and 2D NMR techniques. While 1D NMR methods like 1D NOESY (Nuclear Overhauser Effect Spectroscopy) and CPMG (Carr-Purcell-Meiboom-Gill) pulse sequences remain popular for high-throughput routine metabolite profiling, multidimensional techniques offer greater resolution and more detailed structural information. nih.gov
For the detailed analysis of isotopic fine structure and resonance assignment in labeled proteins, various 2D and 3D Magic-Angle-Spinning (MAS) correlation techniques are utilized. nih.gov These include:
N(CO)CA: This experiment establishes connectivity between the nitrogen atom of one residue (Nᵢ) and the alpha-carbon of the preceding residue (Cαᵢ₋₁) in the protein backbone. meihonglab.comnih.gov
3D NCACB: A three-dimensional technique that helps distinguish different amino acid types by utilizing the well-resolved Cβ chemical shift. meihonglab.comnih.gov
¹³C Spin Diffusion: An experiment that identifies neighboring ¹³C spin pairs, which appear as off-diagonal intensities in the 2D spectrum. nih.gov
A more recent innovation is the broadband ¹⁵N-edited ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This technique specifically targets metabolites containing ¹⁵N, filtering the ¹H-¹³C correlation spectrum to show only those carbons attached to a nitrogen. This significantly reduces spectral overlap, particularly from non-nitrogenous compounds like carbohydrates, and has been shown to dramatically increase the number of resolvable peaks corresponding to nitrogen-containing moieties in complex mixtures. acs.org For instance, in a study on a labeled metabolite extract, the number of clearly resolved ¹⁵N-containing peaks increased from 11 in a standard HSQC to 51 in the ¹⁵N-edited HSQC. acs.org
Quantitative Aspects of NMR-Based Isotopic Abundance Determination
A key application of isotope tracing is the quantification of metabolic fluxes, which requires accurate determination of isotopic abundance. NMR spectroscopy can provide quantitative information by comparing the signal intensities of labeled and unlabeled molecules. For example, comparing the ¹³C-NMR spectra of algal extracts grown in media with different concentrations of ¹³C-labeled bicarbonate revealed a clear elevation of prominent signals in the more concentrated medium, demonstrating a quantitative response. frontiersin.org
However, precise quantification using NMR can be challenging. In 2D experiments like HSQC, peak integrals are not solely dependent on concentration but are also influenced by a range of experimental parameters. nih.gov
| Parameter | Influence on 2D NMR Quantification |
| RF Pulse Power | Affects the efficiency of magnetization transfer. |
| Inter-pulse Delays | Variations can lead to differential signal attenuation. |
| J-couplings | The magnitude of heteronuclear couplings influences cross-peak intensity. |
| T₁ and T₂ Relaxation | Differences in relaxation times between metabolites cause variations in signal intensity. |
This table summarizes factors that complicate the absolute quantification of metabolites using 2D NMR experiments. nih.gov
Furthermore, the low signal-to-noise ratio inherent to ¹³C NMR can restrict quantitative measurements to the most abundant metabolites, especially in in vivo studies. nih.gov Despite these challenges, achieving a high and consistent degree of isotopic enrichment is a critical first step for obtaining high-quality data suitable for quantitative analysis. nih.gov
Challenges and Innovations in NMR Data Acquisition for Low-Concentration Metabolites
The primary hurdles in NMR-based metabolomics are its limited sensitivity and resolution, which make the detection and identification of low-concentration metabolites particularly difficult. nih.gov Often, strong background signals from highly abundant molecules, such as glucose in biofluids, can obscure the signals from less concentrated but biologically significant metabolites. nih.gov
Several innovative approaches have been developed to address these challenges:
Signal Suppression: Methodologies like the "Add to Subtract" approach can be used to computationally remove dominant, overlapping signals (like that of glucose) from the spectrum, revealing underlying low-intensity peaks. nih.gov
Indirect Detection: To combat the low sensitivity of direct ¹³C detection, ¹H-[¹³C] NMR spectroscopy detects the protons attached to ¹³C carbons. This leverages the higher gyromagnetic ratio of protons to increase sensitivity, allowing for tracing experiments in smaller sample volumes. nih.gov The trade-off is often a lower spectral resolution compared to direct ¹³C NMR. nih.gov
Hyperpolarization (DNP): Dynamic Nuclear Polarization is a cutting-edge technique that can increase the signal-to-noise ratio of ¹³C NMR by a factor of 10,000 or more. nih.gov This dramatic enhancement allows for the real-time measurement of metabolic conversions of substrates in the living brain with a temporal resolution of seconds. nih.gov
These innovations are crucial for expanding the scope of NMR in metabolomics, enabling the routine identification and quantification of a larger number of metabolites. nih.gov
Mass Spectrometry (MS)-Based Approaches for Isotope Ratio Measurement and Isotopomer Distribution
Mass spectrometry (MS) is another cornerstone technology for stable isotope analysis, offering high sensitivity and accuracy for both isotope ratio measurements and the determination of isotopomer distributions. ckisotopes.com Isotope Ratio Mass Spectrometry (IRMS) and molecular mass spectrometry are considered mature techniques for ¹³C analysis. nih.gov The use of stable isotope-labeled compounds, including specifically labeled L-Asparagine, is integral to MS-based quantitative proteomics and metabolomics. ckisotopes.com
A key advantage of MS is its ability to analyze larger molecular fragments than NMR, providing complementary information that is crucial for a complete picture of a metabolite's isotopomer distribution. nih.gov High-resolution mass spectrometry can be used to assess the precise enrichment levels of both ¹³C and ¹⁵N in labeled proteins and their constituent peptides. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for analyzing the labeling patterns of volatile or derivatized metabolites. In ¹³C-based metabolic flux analysis, GC-MS is frequently used to determine the mass isotopomer distributions of proteinogenic amino acids. nih.govspringernature.com The standard workflow involves hydrolyzing cell biomass, derivatizing the resulting amino acids to make them volatile, and then separating and analyzing them by GC-MS. nih.govnih.gov
The fragmentation patterns observed in the mass spectrometer provide detailed information about the position of the ¹³C labels within the molecule's carbon skeleton. nih.gov For example, a positional isotopologue analysis of aspartate (a direct metabolic product of asparagine) using GC-MS can differentiate between the activities of key carbon-fixing enzymes like RUBISCO and PEPC in vivo. biorxiv.org This method requires careful selection of derivatization techniques, with trimethylsilylation and tert-butyldimethylsilylation being commonly evaluated. biorxiv.org
| Compound | Derivative Type | Instrument Type | Retention Index |
| L-Asparagine | 4 TMS | GC-MS | 1728.48 |
This table shows details for a specific GC-MS analysis of L-Asparagine, as recorded in the Human Metabolome Database. hmdb.ca The derivatization with four trimethylsilyl (B98337) (TMS) groups is necessary to make the amino acid sufficiently volatile for gas chromatography.
Liquid Chromatography-Mass Spectrometry (LC-MS) in Isotopic Tracer Studies
For non-volatile or thermally unstable compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.gov LC-MS is particularly valuable for isotopic tracer studies in metabolomics and proteomics, where it can be used to measure the ¹³C isotopic enrichment in a wide range of analytes directly from complex biological matrices. nih.gov
A UPLC-MS/MS (Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry) method has been specifically developed and validated for the sensitive and accurate quantification of L-Asparagine and its related metabolite, L-Aspartic acid, in human plasma. nih.gov Such methods are essential for monitoring metabolic pathways involving these amino acids. The validation of this method demonstrated excellent performance characteristics. nih.gov
| Analyte | Linearity Range (µM) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%) | Inter-day Precision (%) |
| L-Asparagine | 1.95–125 | 89.85–104.8 | 93.98–103.5 | 0.28–5.65 | 2.17–6.46 |
| L-Aspartic Acid | 1.95–125 | 96.62–106.0 | 97.66–105.4 | 0.28–2.64 | 1.58–3.86 |
This table presents the validation data for a UPLC-MS/MS method for the quantification of L-Asparagine and L-Aspartic acid, showcasing its high accuracy and precision. nih.gov
The coupling of LC to Isotope Ratio Mass Spectrometry (LC-IRMS) is another powerful, albeit more specialized, technique that has become commercially available and provides high-precision isotopic analysis of non-volatile compounds separated by liquid chromatography. nih.gov
High-Resolution Mass Spectrometry for Precise Isotopologue and Isotopomer Quantification
High-resolution mass spectrometry (HRMS) is a cornerstone technique for stable isotope tracing studies, offering the analytical precision required to distinguish and quantify isotopologues—molecules that differ only in their isotopic composition. When using L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N), HRMS can precisely measure the mass difference between the labeled compound and its unlabeled counterpart, as well as various metabolic derivatives. This capability is crucial for tracking the metabolic fate of the labeled asparagine molecule.
Ultra-high resolution mass spectrometers, such as Fourier transform mass spectrometry (FTMS) instruments, are particularly powerful for this purpose. nih.gov They allow for the resolution of complex isotopic patterns and the accurate quantification of different isotopic species in a single analysis. nih.gov For a compound like L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N), which contains both ¹³C and ¹⁵N labels, HRMS can determine the percent incorporation of each isotope into downstream metabolites. nih.gov This dual-labeling strategy provides a more detailed view of metabolic pathways, as the carbon and nitrogen atoms may be processed through different biochemical reactions. nih.gov
The quantification of isotopologues is often performed by analyzing the full scan mass spectra and measuring the relative intensity of the mass peaks corresponding to the different isotopic forms of a metabolite. The specific mass-to-charge ratio (m/z) transitions for L-asparagine can be monitored to enhance selectivity and sensitivity, a technique known as multiple reaction monitoring (MRM). nih.govresearchgate.net For instance, the fragmentation of unlabeled L-asparagine is monitored at m/z 133.02 → 73.99. nih.govresearchgate.net In a tracing experiment, analogous transitions would be established for the heavy-labeled isotopologues.
Table 1: Theoretical Mass Data for Unlabeled and Labeled L-Asparagine
| Compound | Molecular Formula | Molecular Weight (Monohydrate) | Isotopic Enrichment |
|---|---|---|---|
| L-Asparagine Monohydrate (Unlabeled) | C₄H₁₀N₂O₄ | 150.13 | Natural Abundance |
Derivatization Strategies for Enhanced MS Detection of L-Asparagine and its Derivatives
Direct analysis of amino acids like L-asparagine by mass spectrometry, particularly when coupled with gas chromatography (GC-MS), can be challenging due to their low volatility and thermal instability. Derivatization is a chemical modification technique used to convert analytes into more suitable forms for analysis, improving their chromatographic behavior and detection sensitivity. nih.gov
Several derivatization strategies have been developed for amino acids. For GC-MS applications, the primary goal is to increase volatility. Common approaches include:
Silylation: This involves replacing active hydrogens with a silyl (B83357) group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govnist.gov TBDMS derivatives are often favored for their stability. The reaction of L-asparagine with a TBDMS-containing reagent can yield derivatives like L-Asparagine, 3TBDMS derivative, which is more amenable to GC-MS analysis. nih.govnist.gov
Acylation and Esterification: This two-step process first converts the carboxyl group to an ester and then acylates the amino group. nih.govucdavis.edu For instance, esterification with acidified methanol (B129727) followed by acylation with reagents like trifluoroacetic anhydride (B1165640) or acetic anhydride is a well-established method. nih.govucdavis.edu The combination of esterification and trifluoroacetylation is particularly recommended for nitrogen isotope ratio analysis. nih.gov
For liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to improve ionization efficiency and chromatographic retention. nih.gov While direct analysis of underivatized amino acids is often possible with LC-MS, derivatization can significantly enhance sensitivity for low-concentration analytes. nih.govnih.gov
Table 2: Common Derivatization Strategies for L-Asparagine Analysis
| Derivatization Method | Reagent(s) | Purpose | Analytical Platform |
|---|---|---|---|
| Silylation | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Increase volatility and thermal stability | GC-MS nih.gov |
| Esterification & Trifluoroacetylation | Methanolic HCl, Trifluoroacetic anhydride (TFAA) | Increase volatility, recommended for N-isotope analysis | GC-MS nih.gov |
| Acetylation & Esterification | Acetic anhydride, Trimethylamine, Acetone, Methanol | Increase volatility | GC-MS ucdavis.edu |
Ancillary Techniques in Isotopic Tracing Studies
Sample Preparation Protocols for Isotopic Integrity Preservation
The primary goal of sample preparation in isotope tracing studies is to extract and purify the metabolites of interest from complex biological matrices while meticulously preserving their isotopic composition. alexandraatleephillips.com Any fractionation—the enrichment or depletion of certain isotopes due to chemical or physical processes—during sample handling can lead to inaccurate results. nih.govalexandraatleephillips.com Therefore, robust and validated protocols are essential.
A typical workflow for preparing samples for amino acid isotopic analysis includes several key steps:
Sample Storage and Homogenization: To prevent degradation, samples should be stored under conditions that minimize biological activity, such as freeze-drying and subsequent storage at low temperatures (e.g., -20°C or below) under an anoxic atmosphere. ucdavis.edualexandraatleephillips.com
Protein Hydrolysis: To analyze the isotopic enrichment in protein-bound asparagine, proteins must first be broken down into their constituent amino acids. The most common method is acid hydrolysis, which typically involves heating the sample in 6 M hydrochloric acid (HCl) at temperatures between 110°C and 150°C for a defined period (e.g., 70 minutes to 24 hours) in an oxygen-free environment. ucdavis.edualexandraatleephillips.comcreative-proteomics.com
Extraction and Clean-up: After hydrolysis or for the analysis of free amino acids, the target molecules are extracted. For plant tissues, an 80% methanol solution may be used for extraction. creative-proteomics.com The extract is then purified to remove interfering substances like salts, lipids, and carbohydrates that can suppress the MS signal or co-elute with the analyte. This often involves drying the sample under a stream of nitrogen and potentially using solid-phase extraction (SPE) or other clean-up techniques. ucdavis.edualexandraatleephillips.com
Table 3: Key Steps in Sample Preparation for Isotopic Analysis of L-Asparagine
| Step | Procedure | Purpose | Key Considerations |
|---|---|---|---|
| Storage | Freeze-drying, storage at ≤ -20°C | Minimize amino acid degradation and contamination | Maintain anoxic conditions to prevent oxidative damage. alexandraatleephillips.com |
| Hydrolysis | Incubation with 6 M HCl at 110-150°C | Liberate protein-bound amino acids | Perform under vacuum or nitrogen to prevent degradation of sensitive amino acids. ucdavis.educreative-proteomics.com |
| Drying | Evaporation under a stream of nitrogen | Remove solvents and excess reagents | Avoid excessive heat which can cause degradation or isotopic fractionation. ucdavis.edu |
| Clean-up | Removal of interfering matrix components | Improve analytical accuracy and sensitivity | The specific method depends on the sample matrix and analytical technique. alexandraatleephillips.com |
Separation Techniques (e.g., HPLC, CE) for Metabolite Isolation Prior to Isotopic Analysis
Prior to mass spectrometric analysis, L-asparagine and its metabolites must be chromatographically separated from the thousands of other molecules present in a biological extract. This separation is critical to prevent isobaric interference, where different compounds with the same nominal mass-to-charge ratio would be indistinguishable by the mass spectrometer, confounding quantification. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful separation techniques widely used for this purpose. sielc.comchromatographyonline.com
High-Performance Liquid Chromatography (HPLC) , and its higher-pressure variant Ultra-Performance Liquid Chromatography (UPLC), is a robust and versatile method for separating amino acids. nih.gov Various column chemistries can be employed:
Reversed-Phase (RP) HPLC: Often requires derivatization to retain polar amino acids.
Hydrophilic Interaction Liquid Chromatography (HILIC): An effective technique for retaining and separating polar compounds like underivatized amino acids. researchgate.net
Mixed-Mode Chromatography: Columns like the Obelisc R combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange) to achieve separation of underivatized amino acids like asparagine and aspartic acid. sielc.com A typical mobile phase for separating asparagine might consist of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate. nih.govsielc.com
Capillary Electrophoresis (CE) is another high-efficiency separation technique that offers advantages such as very low sample and solvent consumption and often shorter analysis times compared to HPLC. chromatographyonline.comnih.gov CE separates ions based on their electrophoretic mobility in an electric field. It has been successfully used to separate asparagine-containing peptides and their degradation products, demonstrating its utility in stability studies and metabolic analysis. nih.gov Chiral variants of CE can also be used to separate amino acid enantiomers. chromatographyonline.com
Table 4: Comparison of HPLC and CE for L-Asparagine Separation
| Feature | High-Performance Liquid Chromatography (HPLC/UPLC) | Capillary Electrophoresis (CE) |
|---|---|---|
| Principle | Partitioning of analytes between a stationary phase and a mobile liquid phase. sielc.com | Separation of ions based on their size-to-charge ratio in an electric field. chromatographyonline.com |
| Advantages | Highly robust, versatile, easily coupled to MS, wide range of column chemistries available. nih.gov | High separation efficiency, very low sample/solvent consumption, short analysis times. chromatographyonline.comnih.gov |
| Common Application for Asparagine | Quantification of asparagine and aspartic acid in plasma and other biological matrices. nih.gov | Separation of asparagine-containing peptides and their deamidation products. nih.gov |
| Instrumentation Coupling | LC-MS is a standard, widely used platform. nih.gov | CE-MS coupling is more specialized but highly effective for certain applications. |
Applications of L Asparagine:h2o 1,4 13c2; Alpha 15n in Metabolic Flux Analysis
Elucidation of Carbon Flux Through Central Metabolic Pathways
The ¹³C labels on the first and fourth carbons of asparagine provide a clear signal for tracing the fate of its carbon skeleton. Upon entering the cell, asparagine is primarily hydrolyzed by the enzyme asparaginase (B612624) into aspartate and ammonia (B1221849). Aspartate can then be deaminated or transaminated to yield oxaloacetate, a key intermediate in central metabolism. The [1,4-¹³C₂]-oxaloacetate produced becomes the starting point for tracking carbon flow through several critical pathways.
Oxaloacetate is a pivotal metabolite that can be directed towards either glucose synthesis (gluconeogenesis) or energy production. The ¹³C labels from asparagine allow for the quantification of these fates.
Gluconeogenesis: In tissues capable of gluconeogenesis, such as the liver, [1,4-¹³C₂]-oxaloacetate can be decarboxylated by phosphoenolpyruvate carboxykinase (PEPCK) to form [1,2,3-¹³C₃]-phosphoenolpyruvate (PEP). As this labeled PEP proceeds through the reversed glycolytic pathway, it generates glucose molecules with specific ¹³C labeling patterns. Detecting these labeled glucose isotopologues provides a direct measure of the anaplerotic contribution of asparagine to de novo glucose synthesis. Studies using other ¹³C-labeled precursors have demonstrated the power of this approach to trace carbon flow from TCA cycle intermediates back to glucose. nih.gov
Glycolysis: While asparagine does not directly enter the upper stages of glycolysis, its carbon can be traced through parts of the pathway via pyruvate cycling. Oxaloacetate can be converted to malate, then to pyruvate via malic enzyme, which introduces the ¹³C label into the pyruvate pool. This labeled pyruvate can then be converted to lactate or alanine, or be re-carboxylated back to oxaloacetate. Measuring the isotopologue distribution in lactate and related amino acids reveals the extent of this cycling and the contribution of asparagine-derived carbon.
The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA for energy and the generation of precursors for biosynthesis. The balance between the replenishment of cycle intermediates (anaplerosis) and their removal (cataplerosis) is critical for cellular function. nih.govnih.govresearchgate.net
Anaplerosis: The conversion of asparagine-derived aspartate to oxaloacetate is a primary anaplerotic reaction, supplying four-carbon units to the TCA cycle. researchgate.net When [1,4-¹³C₂]-oxaloacetate condenses with unlabeled acetyl-CoA, it forms [1,4-¹³C₂]-citrate. As this molecule is metabolized through the cycle, the ¹³C labels are transferred to subsequent intermediates. For example, after the first turn of the cycle, the label appears in specific positions on α-ketoglutarate, succinate, fumarate, and malate. By analyzing the mass isotopologue distribution of these intermediates, researchers can quantify the rate of asparagine-fueled anaplerosis relative to other sources, such as pyruvate carboxylation.
Table 1: Theoretical ¹³C Labeling of TCA Cycle Intermediates from [1,4-¹³C₂]-Oxaloacetate This interactive table shows the primary labeled isotopologue (M+2) of key TCA cycle intermediates after one turn, starting from the condensation of [1,4-¹³C₂]-oxaloacetate with unlabeled acetyl-CoA.
| Metabolite | Labeled Carbons | Primary Isotopologue |
|---|---|---|
| Citrate | C1, C4 | M+2 |
| α-Ketoglutarate | C1, C4 | M+2 |
| Succinate | C1, C4 & C2, C3 (scrambled) | M+2 |
| Fumarate | C1, C4 & C2, C3 (scrambled) | M+2 |
Cataplerosis: Cataplerosis involves the exit of TCA cycle intermediates to serve as precursors for biosynthetic pathways. nih.govresearchgate.net For instance, ¹³C-labeled citrate can be exported from the mitochondria to the cytosol and cleaved to generate acetyl-CoA for fatty acid synthesis. Similarly, labeled oxaloacetate can be converted back to aspartate for nucleotide synthesis. Tracing the ¹³C label into these end-products allows for the quantification of cataplerotic fluxes.
Asparagine's carbon skeleton is a vital source material for the synthesis of essential macromolecules.
Pyrimidines and Purines: Aspartate, derived directly from asparagine, is a crucial precursor for nucleotide synthesis. Its entire carbon skeleton is incorporated into the pyrimidine ring. For purine synthesis, aspartate contributes one carbon atom (C4) and one nitrogen atom. nih.gov Using [1,4-¹³C₂]-asparagine allows for the direct tracing of these carbon atoms into the rings of pyrimidines and purines, providing a quantitative measure of de novo nucleotide synthesis fueled by asparagine. Studies using other tracers like [¹³C]formate and [2-¹³C]glycine have established methodologies for tracking carbon incorporation into specific positions of the purine ring. nih.govnih.gov
Lipids: Carbon from asparagine can be directed towards lipid synthesis. After entering the TCA cycle, the ¹³C label can be incorporated into citrate. This labeled citrate is then transported to the cytosol and converted into acetyl-CoA by ATP citrate lyase, serving as the primary building block for fatty acid synthesis.
Analysis of Nitrogen Metabolism and Transamination Networks
The ALPHA-¹⁵N label on the asparagine molecule is used to map the flow of its amino group nitrogen through the metabolic network. This is critical for understanding how cells acquire and distribute nitrogen for the synthesis of other amino acids and nitrogenous compounds.
Asparagine metabolism proceeds via two main routes that distribute its nitrogen differently: hydrolysis by asparaginase and transamination. researchgate.netnih.gov
Transamination: The α-amino group of asparagine can be transferred to various α-keto acids by aminotransferases, forming new amino acids. oup.com The ALPHA-¹⁵N label is thus transferred, allowing for the direct mapping of these transamination networks. For example, the transfer of the ¹⁵N-amino group to α-ketoglutarate produces ¹⁵N-glutamate, a central hub for nitrogen distribution. nih.gov This newly labeled glutamate (B1630785) can then donate its ¹⁵N to produce other amino acids like alanine (from pyruvate) and proline.
Research Findings: Studies in various systems have demonstrated this widespread distribution of asparagine's α-nitrogen. In pea leaves, the ¹⁵N from the amino group of asparagine was found to be broadly distributed among amino acids, particularly aspartate, glutamate, alanine, and homoserine. nih.gov A study using [alpha-¹⁵N]asparagine in human hepatoma (Hep G2) cells found that after 144 hours, the ¹⁵N label was redistributed primarily into alanine, glutamate, and proline, demonstrating active transamination networks even in cultured cancer cells. nih.gov
Table 2: Distribution of ¹⁵N from [alpha-¹⁵N]Asparagine in Hep G2 Cell Media Data adapted from a study tracking the metabolic fate of [alpha-¹⁵N]asparagine in cell culture media over 144 hours. nih.gov This table shows the percentage of the initial ¹⁵N tracer found in key amino acids at the end of the incubation period.
| Metabolite | % of Total ¹⁵N Distribution (at 144h) |
|---|---|
| Asparagine | 82.0% |
| Alanine | 8.0% |
| Glutamate | 6.8% |
| Proline | 2.2% |
The nitrogen from asparagine is not only used for synthesis but is also involved in recycling pathways and waste disposal through the urea cycle.
Nitrogen Recycling: The nitrogen from the ALPHA-¹⁵N group can be released as ¹⁵N-ammonia through the action of enzymes like glutamate dehydrogenase acting on ¹⁵N-glutamate. nih.gov This labeled ammonia can be reassimilated by glutamine synthetase to form [amide-¹⁵N]-glutamine, effectively recycling the nitrogen into a usable form. nih.gov This process is crucial for maintaining nitrogen homeostasis, especially under conditions of nitrogen limitation.
Urea Cycle Contributions: The ALPHA-¹⁵N label can enter the urea cycle through two primary mechanisms.
Direct Donation via Aspartate: Asparagine is converted to aspartate, which retains the ALPHA-¹⁵N label. This [¹⁵N]-aspartate directly donates its amino group in the cytosol to citrulline, forming argininosuccinate. This is a key step in the urea cycle, incorporating the second nitrogen atom into the final urea molecule. slideshare.net
Incorporation as Ammonia: As described above, the ¹⁵N can be released as free ammonia. This [¹⁵N]-ammonia can enter the mitochondria and be used by carbamoyl phosphate synthetase I to form [¹⁵N]-carbamoyl phosphate, the first committed step of the urea cycle.
By measuring the ¹⁵N enrichment in urea, researchers can quantify the contribution of asparagine's α-amino nitrogen to ammonia detoxification and nitrogenous waste excretion. nih.govnih.gov This is particularly valuable for studying metabolic disorders related to the urea cycle. nih.gov
Interrogation of Ammonia Assimilation and Nitrogen Fixation Pathways
The ¹⁵N label on the alpha-amino group of L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) is instrumental in studying the pathways of nitrogen assimilation and transfer. When introduced into a system, the ¹⁵N atom can be tracked as it is incorporated into other amino acids and nitrogenous compounds. This allows for the detailed investigation of enzymatic reactions central to nitrogen metabolism, such as those catalyzed by aminotransferases.
In plants and many microorganisms, the assimilation of inorganic nitrogen, like nitrate, culminates in the formation of glutamine and glutamate, which then serve as primary nitrogen donors for the synthesis of other amino acids, including asparagine. nih.gov Studies using ¹⁵N-labeled compounds have been crucial in unraveling the pathway where nitrogen from nitrate is reduced to ammonia and then incorporated into glutamine by glutamine synthetase (GS) and glutamate by glutamate synthase (GOGAT). nih.gov Aspartate is subsequently formed from glutamate, and finally, asparagine is synthesized from aspartate via asparagine synthetase (AS), which often uses glutamine as the preferred amide donor. nih.gov By using ¹⁵N-labeled asparagine as a tracer, researchers can follow the reverse reactions and the transfer of this specific nitrogen atom to other metabolites, thereby quantifying the flux through these key assimilatory pathways.
Table 1: Illustrative Tracer Fate in Nitrogen Assimilation Pathways
| Metabolite | Key Enzyme | Role of ¹⁵N Tracer | Research Finding |
|---|---|---|---|
| Glutamate | Aspartate Aminotransferase (AspAT) | Donates ¹⁵N to α-ketoglutarate, forming ¹⁵N-glutamate. | Quantifies the rate of nitrogen exchange between the asparagine/aspartate and glutamate pools. nih.gov |
| Alanine | Alanine Aminotransferase (ALT) | Donates ¹⁵N to pyruvate, forming ¹⁵N-alanine. | Measures the flux of nitrogen into alanine, linking nitrogen metabolism with glycolysis. |
| Other Amino Acids | Various Aminotransferases | The α-¹⁵N group is transferred to various keto-acids. | Provides a systemic view of nitrogen distribution throughout the amino acid pool. |
This table is illustrative and represents potential experimental outcomes based on established metabolic pathways.
Dynamic Isotopic Tracing for Non-Steady-State Metabolic Studies
While many metabolic flux analyses assume a metabolic steady state, most biological systems are dynamic and undergo changes in response to environmental cues. nih.gov Isotopically non-stationary MFA (INST-MFA) is a technique designed to measure fluxes in these non-steady-state conditions by analyzing the rate of isotope incorporation into metabolites over time. researchgate.netnih.gov L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) is an ideal tracer for such dynamic studies.
Pulse-chase analysis is a classic method for studying the dynamics of cellular processes. neb.comwikipedia.org In this technique, cells are first exposed to the labeled compound (the "pulse") for a short period, followed by a "chase" with the same, unlabeled compound. wikipedia.orgnih.gov This allows researchers to track the metabolic fate of the labeled cohort of molecules over time.
Using L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) in a pulse-chase experiment, one can measure the rates of both synthesis and degradation of downstream metabolites. For example, after a pulse of the labeled asparagine, the rate at which the ¹³C and ¹⁵N labels appear in and then disappear from the glutamate pool can reveal the turnover rate of glutamate. This method is particularly powerful for studying protein turnover, where labeled amino acids are incorporated during a pulse and their degradation is monitored during the chase. nih.govfrontiersin.org
Table 3: Hypothetical Data from a Pulse-Chase Experiment
| Time Point | Event | % ¹³C Enrichment in Oxaloacetate | % ¹⁵N Enrichment in Glutamate | Interpretation |
|---|---|---|---|---|
| 0 min | Start Pulse | 0% | 0% | Baseline measurement. |
| 10 min | End Pulse / Start Chase | 45% | 50% | Rapid incorporation of both carbon and nitrogen into downstream pools. |
| 30 min | Chase | 20% | 25% | Labeled molecules are being consumed and replaced by unlabeled ones, indicating pathway flux. |
This data is hypothetical and for illustrative purposes only.
Time-resolved isotopic profiling involves collecting samples at multiple time points after the introduction of an isotopic tracer to capture the dynamics of label incorporation. nih.gov This approach, a key component of INST-MFA, does not require a chase period. By fitting the time-course data of isotopic labeling patterns (isotopologues) to a kinetic model, intracellular fluxes can be determined even when the system is not at a steady state. nih.gov
When L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) is used, the temporal profiles of various ¹³C- and ¹⁵N-labeled metabolites are measured. The rate at which the dual-labeled isotopologues of downstream metabolites accumulate provides rich information about the fluxes in the connecting pathways. For example, the initial rate of formation of ¹³C₂-¹⁵N₁-glutamate would provide a direct measure of the flux through aspartate aminotransferase under the specific conditions of the experiment. This dynamic approach is invaluable for studying metabolic adaptations, such as the response of cancer cells to a drug or the metabolic shifts during different phases of the cell cycle.
Advanced Isotopic Studies and Mechanistic Insights with L Asparagine:h2o 1,4 13c2; Alpha 15n
Enzyme Reaction Mechanism Elucidation using Isotopic Perturbations
The specific labeling pattern of L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) provides a unique signature that can be traced through enzymatic reactions. This allows researchers to dissect complex reaction mechanisms by observing the fate of the labeled atoms.
Investigation of Asparaginase (B612624) Activity and Specificity
L-asparaginase is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849). patsnap.comnih.gov This enzyme is a cornerstone in the treatment of acute lymphoblastic leukemia (ALL), as these cancer cells often lack sufficient asparagine synthetase activity and rely on extracellular asparagine for survival. patsnap.commdpi.com The use of L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) as a substrate allows for precise monitoring of asparaginase activity. medchemexpress.com
By tracking the appearance of ¹³C and ¹⁵N in the product, L-aspartic acid, researchers can quantify enzyme kinetics with high sensitivity and specificity. nih.gov This is particularly important for determining the efficacy of different asparaginase formulations and for monitoring enzyme activity in patient samples. nih.govnih.govasco.org The labeled substrate helps to distinguish the enzymatic reaction from other metabolic processes and to study the substrate specificity of the enzyme under various conditions. nih.gov The mechanism involves a nucleophilic attack by a threonine residue in the enzyme's active site on the carbonyl group of L-asparagine, leading to the formation of an acyl-enzyme intermediate and the release of ammonia. nih.gov Subsequent hydrolysis of this intermediate releases L-aspartic acid. nih.gov
Table 1: Research Findings on Asparaginase Activity
| Parameter | Finding | Significance | Citation |
|---|---|---|---|
| Mechanism | Hydrolysis of L-asparagine to L-aspartic acid and ammonia. | Depletes asparagine, leading to cancer cell death. | patsnap.comnih.gov |
| Key Residue | Nucleophilic threonine in the active site. | Initiates the catalytic reaction. | nih.gov |
| Application | Treatment of Acute Lymphoblastic Leukemia (ALL). | Exploits the metabolic vulnerability of leukemic cells. | patsnap.commdpi.com |
| Monitoring | Use of labeled asparagine to track enzyme activity. | Allows for precise pharmacokinetic and pharmacodynamic studies. | medchemexpress.comnih.govasco.org |
Characterization of Asparagine Synthetase Reaction Mechanisms
Asparagine synthetase (ASNS) catalyzes the ATP-dependent synthesis of L-asparagine from L-aspartate and a nitrogen source, typically glutamine. nih.govnih.gov The use of L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) in reverse kinetic studies, or more commonly, the use of labeled L-aspartate and glutamine, has been instrumental in elucidating the multi-step reaction mechanism of ASNS. nih.govfigshare.com
The reaction proceeds through a β-aspartyl-AMP intermediate. nih.gov Isotopic labeling studies have confirmed that the reaction begins with the activation of the carboxyl group of aspartate by ATP. nih.gov Within the N-terminal domain, glutamine is hydrolyzed to glutamate (B1630785) and ammonia. This ammonia then travels through an intramolecular tunnel to the C-terminal domain, where it attacks the β-aspartyl-AMP intermediate to form asparagine. nih.govwikipedia.org The use of ¹⁵N-labeled glutamine allows for the direct tracing of the nitrogen atom to the final asparagine product, confirming the role of glutamine as the primary nitrogen donor. figshare.com
Table 2: Asparagine Synthetase Reaction Mechanism
| Step | Description | Key Intermediate/Product | Citation |
|---|---|---|---|
| 1 | Activation of L-aspartate by ATP. | β-aspartyl-AMP | nih.gov |
| 2 | Hydrolysis of glutamine in the N-terminal domain. | Glutamate and ammonia | nih.govwikipedia.org |
| 3 | Ammonia transfer through an intramolecular tunnel. | nih.govwikipedia.org | |
| 4 | Nucleophilic attack by ammonia on the intermediate. | L-asparagine | nih.gov |
Probing Transaminase and Dehydrogenase Reaction Mechanisms
The labeled nitrogen and carbon atoms in L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) are also valuable for studying the mechanisms of transaminases and dehydrogenases that utilize asparagine as a substrate or produce it. For instance, asparagine aminotransferase catalyzes the transfer of the alpha-amino group from asparagine to an alpha-keto acid. oup.comoup.com By using ALPHA-¹⁵N labeled asparagine, the fate of the amino group can be followed, providing insights into the enzyme's stereospecificity and kinetic parameters. nih.gov Similarly, the ¹³C labels in the backbone can be used to track the carbon skeleton through dehydrogenase reactions, revealing the metabolic fate of the resulting carbon products. nih.gov
Investigating Substrate Channeling and Compartmentation via Isotope Dilution and Exchange
Substrate channeling is a process where the product of one enzyme is directly transferred to the active site of the next enzyme in a metabolic pathway without equilibrating with the bulk cellular fluid. nih.gov This metabolic compartmentation can significantly enhance catalytic efficiency and protect reactive intermediates. Isotope dilution and exchange studies using L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) are powerful methods to investigate these phenomena. nih.gov
By introducing the labeled asparagine into a system and monitoring the isotopic composition of downstream metabolites, researchers can determine the extent of channeling. If the labeled asparagine is directly channeled, the isotopic enrichment of the subsequent product will be higher than if the intermediate mixes with the unlabeled endogenous pool. This approach has been used to study the organization of amino acid metabolic pathways in various organisms. nih.gov
Application in High-Throughput Isotopic Phenotyping and Metabolomics
The advent of high-resolution mass spectrometry and NMR spectroscopy has enabled the use of stable isotope tracers like L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) in high-throughput metabolomics studies. nih.gov These techniques allow for the simultaneous measurement of hundreds to thousands of metabolites, providing a global snapshot of cellular metabolism.
By feeding cells or organisms with the labeled asparagine, researchers can trace the incorporation of ¹³C and ¹⁵N into a wide array of metabolic products. nih.gov This "isotopic phenotyping" reveals the activity of various metabolic pathways and can be used to identify metabolic bottlenecks or alterations in disease states. nih.govnih.gov For example, tracing the labeled atoms can elucidate how asparagine metabolism is interconnected with central carbon metabolism, nucleotide synthesis, and other amino acid pathways. embopress.orgembopress.org
Unraveling Regulatory Mechanisms of Metabolic Pathways through Isotope Tracing
Isotope tracing with L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) is a key technique for understanding the complex regulatory networks that govern metabolic pathways. nih.gov By quantifying the flux of labeled atoms through different branches of a pathway, researchers can infer the points of metabolic control.
For example, studies have used labeled amino acids to investigate the allosteric regulation of branched-chain amino acid synthesis, where the end products of the pathway inhibit earlier enzymatic steps. embopress.org The rate of label incorporation into the final products under different conditions (e.g., presence or absence of a regulatory molecule) can reveal the strength and nature of these feedback mechanisms. embopress.org Furthermore, tracing the fate of asparagine's nitrogen and carbon can shed light on how its metabolism is regulated in response to cellular stress, such as amino acid deprivation or endoplasmic reticulum stress, which are known to transcriptionally regulate ASNS. mdpi.commdpi.com
Computational Approaches and Modeling for Isotopic Tracing Data with L Asparagine:h2o 1,4 13c2; Alpha 15n
Metabolic Flux Analysis (MFA) Software and Algorithms for Isotopic Data Integration
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell. When combined with stable isotope tracers, it becomes ¹³C-Metabolic Flux Analysis (¹³C-MFA), a method that can resolve the activities of pathways that are otherwise indistinguishable. Several software packages and algorithms have been developed to handle the complex calculations required for MFA, particularly for integrating data from isotopically labeled compounds like L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N).
One prominent software used for ¹³C-MFA is INCA (Isotopomer Network Compartmental Analysis) . nih.gov INCA utilizes the Elementary Metabolite Units (EMU) framework, which simplifies the complex isotopomer networks and significantly reduces the computational burden of the analysis. nih.gov This approach is particularly useful when dealing with complex labeling patterns arising from tracers like the dual-labeled asparagine. Researchers can use INCA to construct a metabolic network model, input the labeling pattern of the tracer, and provide the measured mass isotopomer distributions of metabolites (often proteinogenic amino acids) to estimate intracellular fluxes. nih.gov
The general workflow for ¹³C-MFA involves several key steps:
Culturing cells with a ¹³C-labeled substrate. researchgate.net
Harvesting the cells after they have reached a metabolic and isotopic steady state. researchgate.net
Measuring the ¹³C-labeling patterns in protein-bound amino acids or other metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net
Using software like INCA to compare the experimentally measured labeling patterns with those predicted by the metabolic model for a given set of fluxes. nih.govresearchgate.net
Iteratively adjusting the flux values to minimize the difference between the measured and predicted labeling patterns, thus yielding the best-fit flux distribution. researchgate.net
The development of Bayesian ¹³C¹⁵N-MFA represents a significant advancement, allowing for the simultaneous quantification of both carbon and nitrogen fluxes. nih.govbiorxiv.org This is particularly relevant for tracers like L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) as it enables the tracking of both carbon and nitrogen moieties. This approach can provide more reliable flux uncertainty estimates and has been used to refine our understanding of anaplerotic and biosynthetic pathways. nih.govbiorxiv.org
Isotopomer and Isotopologue Distribution Modeling
The core of MFA with stable isotopes lies in the ability to model the distribution of isotopomers and isotopologues. An isotopologue refers to a molecule that differs only in its isotopic composition (e.g., ¹²C-asparagine vs. ¹³C-asparagine). An isotopomer is a type of isotopologue that specifies the exact position of the heavy isotopes within the molecule. The specific labeling of L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) makes it a valuable tool for detailed isotopomer analysis.
When this labeled asparagine is metabolized, the ¹³C and ¹⁵N atoms are incorporated into various downstream metabolites. The pattern of this incorporation, known as the mass isotopomer distribution (MID), is measured by mass spectrometry. For instance, a metabolite derived from the carbon skeleton of the labeled asparagine will show a specific pattern of mass shifts in its mass spectrum corresponding to the number of ¹³C atoms it has incorporated.
Modeling these distributions involves:
Defining the metabolic network: This includes all relevant biochemical reactions, their stoichiometry, and the carbon and nitrogen transitions for each reaction.
Tracer specification: The isotopic composition of the input tracer, L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N), is precisely defined.
Calculating expected MIDs: For a given set of metabolic fluxes, the model predicts the steady-state MIDs of all metabolites in the network. This is achieved by solving a system of algebraic equations that describe the flow of isotopes through the network.
Advanced modeling techniques can even account for natural isotopic abundances of elements like carbon and nitrogen, which is crucial for accurate flux determination. nih.gov The ability to distinguish between different isotopomers provides a high-resolution view of metabolic pathways, including the reversibility of reactions and the contributions of converging pathways.
Statistical Analysis of Isotopic Enrichment and Flux Estimates
Once metabolic fluxes are estimated, it is crucial to assess the statistical significance and reliability of these estimates. Isotopic enrichment data, which forms the basis of these calculations, is subject to measurement errors. Statistical analysis helps to quantify the uncertainty in the calculated fluxes and to determine how well the model fits the experimental data.
Key statistical considerations include:
Goodness-of-fit: The quality of the fit between the model-predicted and experimentally measured MIDs is typically assessed using a chi-square test. A statistically good fit indicates that the proposed metabolic model is consistent with the experimental data.
Confidence intervals: Flux estimation is not a single-point value but rather a range within which the true flux likely lies. Calculating confidence intervals for each flux provides a measure of its precision. Fluxes with narrow confidence intervals are considered to be well-determined, while those with wide intervals are less certain.
Sensitivity analysis: This involves determining how sensitive the calculated fluxes are to changes in the experimental data or model parameters. It helps to identify the most influential measurements and the most robustly determined fluxes.
The use of Bayesian statistical methods in ¹³C¹⁵N-MFA provides a rigorous framework for quantifying flux uncertainties. nih.govbiorxiv.org Bayesian approaches can incorporate prior knowledge about the metabolic system and can provide probability distributions for the estimated fluxes, offering a more comprehensive view of the flux space than traditional methods. For example, a high-resolution mass spectrometry approach with a mass accuracy of 1 ppm or better is often required to distinguish between the subtle mass shifts caused by ¹³C and ¹⁵N enrichment, highlighting the need for precise measurements for accurate statistical analysis. nih.gov
Development of Metabolic Network Models Based on Isotopic Tracing Data
Isotopic tracing data from experiments using L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) can be instrumental in the development and refinement of metabolic network models. These models are mathematical representations of the biochemical reaction network within a cell and are essential for interpreting isotopic data.
The process of model development is often iterative:
Initial model construction: An initial model is built based on existing knowledge of the organism's biochemistry, often derived from genome annotations and biochemical literature.
Model refinement with isotopic data: The isotopic tracing data is then used to test and refine the initial model. Discrepancies between the model predictions and the experimental data can highlight missing reactions, incorrect pathway connections, or compartmentalization of metabolism.
Hypothesis testing: The refined model can then be used to generate new hypotheses about the metabolic system, which can be tested in subsequent experiments.
For instance, tracing the ¹³C and ¹⁵N from L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) can help to elucidate the pathways of asparagine biosynthesis and degradation, its role as a nitrogen donor, and its connections to central carbon metabolism. This information is critical for building accurate and predictive models of cellular metabolism. The simultaneous tracing of carbon and nitrogen allows for a more comprehensive understanding of the interplay between carbon and nitrogen metabolism, leading to more complete and accurate network models. nih.govbiorxiv.org
Software Tools for Visualization and Interpretation of Complex Isotopic Datasets
The large and complex datasets generated by isotopic tracing experiments necessitate the use of specialized software tools for visualization and interpretation. These tools are crucial for making sense of the vast amount of information contained in the isotopic data and for communicating the results of MFA studies effectively.
Several software tools are available that can:
Visualize flux maps: These tools can display the calculated metabolic fluxes on a pathway map, providing an intuitive overview of the metabolic state of the cell. Different colors or arrow thicknesses can be used to represent the magnitude of the fluxes, making it easy to identify the most active pathways.
Display isotopomer distributions: Software can be used to visualize the MIDs of different metabolites, allowing researchers to inspect the raw data and to compare the experimental data with the model predictions.
Generate statistical reports: These tools can generate comprehensive reports on the statistical analysis of the flux estimates, including goodness-of-fit statistics and confidence intervals.
By integrating data analysis, modeling, and visualization, these software tools provide a complete workflow for isotopic tracing studies. They empower researchers to extract meaningful biological insights from complex isotopic datasets, ultimately advancing our understanding of cellular metabolism.
Considerations and Methodological Challenges in Utilizing L Asparagine:h2o 1,4 13c2; Alpha 15n As a Tracer
Isotopic Exchange and Scrambling Artifacts
Metabolic Scrambling of Nitrogen: The alpha-amino nitrogen (α-15N) of asparagine is metabolically labile and can be transferred to other amino acids through transamination reactions. nih.gov For instance, the 15N label can be transferred to α-ketoglutarate to form 15N-glutamate, which can then donate the label to other keto-acids, leading to the appearance of 15N in a variety of amino acids not directly synthesized from the asparagine backbone. This metabolic scrambling can dilute the 15N enrichment of the intended target amino acids or introduce the label into unexpected pools, a phenomenon also observed with tracers like [2-15N]glutamine. nih.govnih.gov
In-source Scrambling: In addition to metabolic processes, artifacts can arise during analysis, particularly with mass spectrometry. While less common for carbon and nitrogen backbones compared to hydrogen, in-source fragmentation or rearrangement can potentially occur, although this is highly dependent on the analytical instrumentation and methods used. Tandem mass spectrometry (MS/MS) can be a valuable tool to confirm the location of heavy isotope labels within a peptide or metabolite, helping to distinguish between metabolic and analytical scrambling. nih.gov
Discriminating Between 13C and 15N Labels: The dual labeling of L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) requires analytical platforms with sufficient mass resolution to distinguish between the incorporation of 13C and 15N isotopes. nih.gov This is critical for accurately tracking the separate fates of the carbon skeleton and the amino nitrogen.
| Artifact Type | Description | Potential Consequence | Mitigation Strategy |
| Metabolic Scrambling | Transfer of the α-15N label to other amino acids via transamination reactions. nih.gov | Dilution of 15N enrichment in the target pool; appearance of 15N in non-target amino acids. nih.gov | Kinetic analysis; use of tandem mass spectrometry (MS/MS) to localize labels. nih.gov |
| Isotopic Exchange | Reversible enzymatic reactions can lead to the loss of a label from the tracer molecule back to a precursor pool. | Underestimation of the true metabolic flux through a pathway. | Detailed metabolic modeling; short-term labeling experiments. |
| Analytical Artifacts | In-source fragmentation or rearrangement during mass spectrometry analysis. | Misidentification of isotopologues. | Optimization of MS source conditions; use of high-resolution mass spectrometry. nih.gov |
Challenges in Background Correction and Natural Abundance Subtraction
Accurate quantification of isotopic enrichment from L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) is critically dependent on the precise correction for naturally occurring stable isotopes. nih.gov Failure to perform this correction accurately can lead to significant distortion of the mass isotopologue distribution (MID), potentially resulting in the misinterpretation of metabolic pathway activity. researchgate.net
Natural Abundance: All elements present in biological molecules, including carbon, nitrogen, hydrogen, and oxygen, have naturally occurring heavy isotopes (e.g., 13C, 15N, 2H, 17O, 18O). nih.gov For example, approximately 1.1% of all carbon atoms in nature are 13C. youtube.com When analyzing a metabolite derived from the tracer, it is essential to distinguish between the heavy isotopes incorporated from the tracer and those that were already present due to natural abundance. nih.gov
Correction Algorithms: Several computational methods and software tools have been developed to perform natural abundance correction. researchgate.netmdpi.comescholarship.org These algorithms typically require the exact molecular formula of the metabolite being analyzed and the known natural abundance of all its constituent elements. The correction becomes more complex for molecules containing multiple elements with stable isotopes, as is the case when using a 13C and 15N dual-labeled tracer. nih.gov
| Challenge | Description | Importance | Recommended Action |
| Distinguishing Tracer vs. Natural Isotopes | Heavy isotopes from the tracer must be differentiated from those naturally present in metabolites. nih.gov | Crucial for accurate measurement of isotopic enrichment and subsequent flux calculations. nih.gov | Application of validated correction algorithms. researchgate.netmdpi.com |
| Complexity of Dual-Label Correction | The presence of both 13C and 15N labels complicates the correction calculations. nih.gov | Requires sophisticated algorithms that can handle simultaneous labeling with different elements. | Use of specialized software like IsoCorrectoR or PolyMID that can process multiple tracer data. researchgate.netmdpi.com |
| Tracer Impurity | The isotopic purity of the L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) tracer itself must be accounted for. researchgate.net | Impurities can introduce unlabeled or partially labeled species, affecting the measured enrichment. | Correction for tracer purity should be performed alongside natural abundance correction, if reliable purity information is available. researchgate.net |
Optimizing Tracer Delivery and Concentration in Experimental Systems
The successful use of L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) as a tracer requires careful optimization of its delivery and concentration within the experimental system. The goal is to achieve sufficient isotopic enrichment in the metabolites of interest without perturbing the normal metabolic state of the system.
Achieving Steady State: For many metabolic flux analysis studies, it is desirable for the intracellular pools of metabolites to reach an isotopic steady state, where the isotopic enrichment of the metabolites remains constant over time. The time required to reach this state depends on the turnover rates of the metabolic pools. For example, metabolites in rapid pathways like glycolysis may reach isotopic steady state within hours, while others in slower pathways may take longer. researchgate.net Tracer delivery can be administered as a constant infusion or a bolus injection to achieve and maintain desired enrichment levels. nih.gov
Concentration Optimization: The concentration of the tracer must be carefully selected. It should be high enough to provide a good signal-to-noise ratio in the analytical measurement, allowing for the detection of isotopic enrichment above the natural abundance background. moleculardevices.com However, the concentration should not be so high that it alters the natural concentration of asparagine in the system, which could perturb the very metabolic pathways being studied. In some experimental contexts, the optimal tracer concentration is kept below the Michaelis-Menten constant (Kd) of relevant enzymes or transporters. moleculardevices.com Additives such as bovine serum albumin (BSA) or non-ionic detergents may be used in in vitro assays to reduce non-specific binding of the tracer and improve the reliability of measurements at lower concentrations. nih.gov
Experimental System Considerations: The optimal delivery strategy will vary depending on the experimental system.
Cell Culture: In cell culture experiments, the tracer is typically added to the growth medium. The initial concentration and the timing of its addition relative to the cell growth phase are critical parameters. researchgate.net
In Vivo Studies: In whole-organism studies, the method of administration (e.g., intravenous infusion, oral gavage) and the dose must be optimized to ensure the tracer reaches the target tissue at an appropriate concentration. nih.govacs.org
| Parameter | Objective | Key Considerations | Example Finding |
| Tracer Concentration | Maximize signal-to-noise while minimizing metabolic perturbation. moleculardevices.com | Should be sufficient for detection above background but not high enough to alter pathway kinetics. moleculardevices.com | In fluorescence polarization assays, the lowest tracer concentration providing a reliable signal is preferred. nih.gov |
| Delivery Method | Achieve and maintain desired isotopic enrichment in the target pool. | Constant infusion vs. bolus injection; timing relative to the biological process being studied. nih.gov | Constant infusion is often used to approach isotopic steady state in vivo. nih.gov |
| Incubation Time | Allow sufficient time for label incorporation into downstream metabolites. | Dependent on the turnover rates of the metabolic pathways of interest. | Metabolites in the TCA cycle reached isotopic steady state with [U-13C]glutamine within 3 hours in CHO cells. researchgate.net |
Data Quality Control and Reproducibility in Isotopic Tracing Experiments
Ensuring the quality and reproducibility of data is paramount in any scientific investigation, and isotopic tracing studies using L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) are no exception. Robust quality assurance (QA) and quality control (QC) procedures are essential to minimize technical variability and generate reliable, high-quality data. thermofisher.com
System Suitability: Before analyzing biological samples, the performance of the analytical platform, typically a liquid chromatography-mass spectrometry (LC-MS) system, must be verified. thermofisher.com This involves injecting blank samples to check for contamination and carryover, as well as standard compounds to assess mass accuracy, chromatographic peak shape, and retention time stability. thermofisher.comnih.gov
Quality Control Samples: A cornerstone of QC in metabolomics is the regular analysis of QC samples throughout the analytical run. nih.gov
Pooled QC Samples: These are created by mixing small aliquots from every biological sample in the study. Injecting these pooled QCs periodically (e.g., after every 10 experimental samples) allows for the monitoring of the analytical system's stability and the precision of the measurements. youtube.com
Standard Mixes: Commercially available or in-house prepared mixtures of isotope-labeled standards can be used to evaluate the performance of MS metabolomic methods. isotope.com
Data Processing and Validation: The complex datasets generated in untargeted isotopic profiling require specialized software and methodologies for processing. nih.gov It is crucial to have a clear and reproducible workflow for feature extraction, peak alignment, and isotopic data analysis. The use of reference materials with known isotopic labeling patterns can help validate and optimize the data processing parameters. nih.gov
Reproducibility: To ensure the reproducibility of the findings, experimental designs should incorporate an adequate number of biological and technical replicates. moleculardevices.com All aspects of the experimental and analytical protocol, from cell culture conditions to MS parameters and data analysis steps, should be meticulously documented to allow for replication by other researchers.
| QC/QA Component | Purpose | Implementation |
| System Suitability Testing | To ensure the analytical system is performing optimally before sample analysis. thermofisher.com | Injection of blank samples and standard compounds to check for carryover, mass accuracy, and chromatographic performance. thermofisher.comnih.gov |
| Pooled QC Samples | To monitor the stability and precision of the analytical measurements across the entire sample batch. youtube.com | Periodic injection of a pooled sample created from all study samples. nih.govyoutube.com |
| Procedural Blanks | To assess contamination introduced during the sample preparation process. nih.gov | Processing a "sample" with no biological material (e.g., water) through the entire extraction and analysis workflow. nih.gov |
| Replicates | To assess both biological variability and analytical precision. moleculardevices.com | Inclusion of multiple biological samples for each condition and multiple injections of the same sample (technical replicates). |
| Standardized Reporting | To ensure transparency and allow for the evaluation and replication of the study. | Detailed reporting of all experimental parameters, from tracer details to data processing settings. |
Future Directions in L Asparagine:h2o 1,4 13c2; Alpha 15n Tracer Research
Integration with Multi-Omics Data (Genomics, Proteomics, Transcriptomics)
The true power of tracer analysis with L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) is realized when its functional data is integrated with other 'omics' datasets. While genomics provides the blueprint of metabolic capabilities and transcriptomics and proteomics reveal the potential and actual expression of metabolic enzymes, isotopic flux data provides a dynamic measure of how these pathways are actually operating in real-time.
Future research will focus on creating comprehensive models that overlay metabolic flux maps, generated using tracers, onto genome-scale models. This integration allows researchers to connect observed metabolic phenotypes (the fluxome) with specific genes, transcripts, and proteins. For instance, by using a ¹³C¹⁵N co-labeling strategy, researchers can construct a carbon-nitrogen (CN) metabolic model. nih.govembopress.org This model, informed by genomic data on metabolic pathways, uses the tracer's isotopic distribution in metabolites like amino acids to infer the rates of dozens or even hundreds of intracellular reactions. nih.govmaranasgroup.com
This multi-omics approach enables a more holistic understanding of cellular regulation. For example, if a particular metabolic pathway shows increased flux after a cellular perturbation, researchers can simultaneously examine transcriptomic and proteomic data to see if the enzymes in that pathway were upregulated. This approach helps to distinguish between regulation occurring at the genetic, transcriptional, protein, or metabolic level. Untargeted stable isotope-resolved metabolomics is a key part of this, allowing for the discovery of unexpected metabolic alterations that can then be correlated with other omics data. nih.gov
Key Research Integration Points:
Fluxome and Genome: Linking measured metabolic fluxes to the genetic potential of an organism to identify active, inactive, or redundant pathways.
Fluxome and Transcriptome/Proteome: Correlating the rate of metabolic reactions with the expression levels of the corresponding enzymes to understand regulatory mechanisms.
Disease Characterization: In diseases like cancer or inborn errors of metabolism such as Asparagine Synthetase Deficiency, integrating flux data from labeled asparagine with genomic and proteomic profiles can provide a clearer picture of the metabolic rewiring that drives the pathology. nih.gov
Development of Advanced Analytical Platforms for Enhanced Sensitivity and Throughput
The ability to accurately measure the distribution of ¹³C and ¹⁵N isotopes in a vast number of metabolites is fundamental to tracer studies. The future in this area points toward analytical platforms that offer higher sensitivity, greater resolution, and faster analysis times.
Current state-of-the-art methods rely heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com However, distinguishing between isotopologues (molecules that differ only in their isotopic composition) requires high-resolution instruments. Advanced platforms are becoming more central to this research. nih.gov These include:
High-Resolution Mass Spectrometry: Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the mass accuracy needed to separate signals from different isotopologues. nih.gov
Advanced Separation Techniques: Coupling liquid chromatography (LC) or microfluidic capillary electrophoresis (CE) with MS systems improves the separation of complex biological mixtures before analysis. A novel CE-MS method using a ZipChip system with an Orbitrap mass spectrometer has been shown to be a rapid and highly accurate method for determining isotopomer patterns in underivatized amino acids from very small samples. oup.com
Tandem Mass Spectrometry (MS/MS): This technique can fragment metabolite ions to reveal the specific positions of labeled atoms, which is essential for distinguishing between pathways that produce the same metabolite but with a different labeling pattern. oup.com
These technological advancements allow researchers to work with smaller sample sizes, detect low-abundance metabolites, and gain a more detailed view of isotopic distribution, thereby increasing the precision of metabolic flux calculations. nih.govoup.com
| Analytical Platform | Key Advantage | Impact on Tracer Research | Reference |
|---|---|---|---|
| High-Resolution LC-MS (e.g., Orbitrap, ToF) | Distinguishes between ¹³C and ¹⁵N isotopologues with high accuracy. | Enables precise measurement of mass isotopomer distributions for dual-labeling experiments. | nih.gov |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Requires very small sample volumes and provides rapid, highly accurate data. | Facilitates analysis of rare cell populations or limited biological material. | oup.com |
| Tandem Mass Spectrometry (MS/MS) | Determines the specific location of isotopic labels within a molecule. | Crucial for differentiating between convergent metabolic pathways. | oup.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and positional isotope analysis without sample destruction. | Complements MS data by confirming labeling patterns and molecular structures. | embopress.orgnumberanalytics.com |
Expansion into Novel Biological Systems and Processes
While much of the foundational work in metabolic flux analysis has been in microorganisms, the application of stable isotope tracers like L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) is expanding into more complex biological systems and questions.
Future research will increasingly apply these techniques to:
Human Health and Disease: Tracers are used to study in vivo kinetics in humans to understand metabolic changes in conditions like diabetes and cancer. exlibrisgroup.com For example, tracing asparagine metabolism is relevant for studying certain cancers that are dependent on external asparagine, as well as in understanding the metabolic basis of cardiovascular disease. nih.govmdpi.com
Neurobiology: Isotope tracing is a powerful tool for investigating the unique metabolism of neural cells, which has implications for understanding neurodegenerative diseases. nih.gov
Drug Discovery and Development: Labeled molecules can be used to trace a drug's metabolic fate or to understand how a drug alters cellular metabolism. silantes.com By observing how a drug candidate changes the flux through pathways downstream of asparagine, researchers can identify mechanisms of action and potential off-target effects.
Environmental and Ecological Science: Stable isotopes are valuable for tracing nutrient cycling and microbial activity in ecosystems. silantes.com A novel "reverse labeling" technique, where an organism is first enriched with a stable isotope before being exposed to an unlabeled environment, shows great potential for studying the bioavailability of elements from natural sources. nih.gov
Musculoskeletal Research: Stable isotope infusions combined with tissue biopsies are used to probe the dynamics of muscle protein synthesis and breakdown in response to nutrition and exercise. nih.gov
The ability of a dual-labeled tracer like L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) to simultaneously report on both carbon and nitrogen metabolism makes it particularly valuable for studying amino acid and nucleotide biosynthesis in these diverse and complex systems. nih.govembopress.org
Predictive Modeling and Systems Biology Applications based on Isotopic Flux Data
The ultimate goal of collecting isotopic flux data is often to build predictive computational models of metabolism. These models are not just descriptive; they can be used to simulate how a biological system will respond to genetic or environmental changes.
The process, known as ¹³C-Metabolic Flux Analysis (MFA) or, in this case, ¹³C¹⁵N-MFA, involves using the measured mass isotopomer distributions from the tracer experiment to solve a system of algebraic equations that describe the metabolic network. nih.govnih.gov This mathematical optimization process determines the set of intracellular metabolic fluxes that best explains the experimental labeling data. nih.gov
Future directions in this field include:
Large-Scale Models: Moving beyond skeletal models of central metabolism to more comprehensive, genome-scale models that include hundreds of metabolites and reactions. maranasgroup.com This provides a more accurate and complete picture of cellular metabolism.
Dynamic Modeling: Most MFA is performed at a metabolic and isotopic steady state. nih.gov However, biological systems are often dynamic. Isotopically non-stationary MFA (INST-MFA) uses time-course labeling data to capture how fluxes change over time, providing a richer understanding of metabolic regulation. nih.govfrontiersin.org
Machine Learning and AI: New approaches are being developed that use deep learning and artificial neural networks to determine metabolic fluxes directly from isotope labeling patterns. nih.gov These methods could dramatically reduce the computational complexity and expertise required for flux analysis, making the technology more accessible.
Bayesian and Statistical Approaches: The use of statistical methods like Bayesian Model Averaging helps to provide more robust flux estimations and to quantify the confidence in the results, accounting for experimental uncertainty. nih.govembopress.org
By feeding the data from tracers like L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) into these increasingly sophisticated models, researchers can move toward a systems-level understanding of biology, enabling the rational design of metabolic engineering strategies or the identification of novel therapeutic targets. maranasgroup.comcortecnet.com
| Modeling Approach | Description | Future Application | Reference |
|---|---|---|---|
| Steady-State ¹³C¹⁵N-MFA | Calculates a single flux map assuming the system is in a stable state. | Provides a snapshot of C and N metabolism in various conditions. | nih.govembopress.org |
| Isotopically Non-stationary MFA (INST-MFA) | Uses time-resolved labeling data to model dynamic changes in metabolic fluxes. | Understanding transient metabolic responses to stimuli or perturbations. | nih.govfrontiersin.org |
| Genome-Scale Isotopic Modeling | Integrates isotopic tracing with large-scale network reconstructions. | Achieving a comprehensive, system-wide view of metabolic activity. | maranasgroup.com |
| Deep Learning / AI Flux Prediction | Uses artificial neural networks to compute fluxes directly from labeling data. | Accelerating and automating the process of metabolic flux analysis. | nih.gov |
Conclusion
Summary of Key Methodological Advances and Research Contributions
The development and application of L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) represent a significant methodological advance in the field of metabolic research. The strategic placement of heavy isotopes—two Carbon-13 atoms at the first and fourth positions and a Nitrogen-15 atom at the alpha-amino group—provides a unique and powerful tool for unequivocally tracing the metabolic fate of the asparagine molecule. This dual-labeling strategy allows for the simultaneous tracking of both the carbon skeleton and the amino nitrogen, offering a more complete picture of its transformations within a biological system.
The primary research contribution of this and similar isotopically labeled amino acids lies in their ability to provide detailed insights into amino acid metabolism, particularly in the context of disease states like cancer. While specific research utilizing this exact isotopologue is not widely detailed in publicly accessible literature, the principles of its application are well-established. For instance, studies using singly labeled asparagine have been crucial in understanding its role as a nitrogen source and its metabolism in various cell types. The dual-labeled nature of L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) enhances the precision of such studies, enabling researchers to distinguish between the amide nitrogen and the alpha-amino nitrogen in metabolic processes.
Methodologically, the use of this compound in conjunction with advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) has been pivotal. In NMR, the ¹³C and ¹⁵N labels provide distinct signals that can be used to monitor the structural changes and interactions of asparagine with enzymes and other biomolecules in real-time. In mass spectrometry-based metabolomics, the mass shift introduced by the isotopes allows for the clear identification and quantification of asparagine-derived metabolites, even in complex biological mixtures.
Prospective Impact on Biochemical Understanding
The prospective impact of L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) on biochemical understanding is substantial. Its application is poised to provide a more granular view of asparagine metabolism, which is implicated in numerous physiological and pathological processes.
A key area of impact is in cancer research. Asparagine is a critical nutrient for the proliferation of certain cancer cells, particularly in acute lymphoblastic leukemia. The use of L-asparaginase as a therapeutic agent, which depletes circulating asparagine, highlights the importance of this amino acid in cancer biology. By using this dual-labeled tracer, researchers can investigate the adaptive metabolic pathways that cancer cells employ to survive asparagine deprivation. This could lead to the identification of new therapeutic targets to overcome drug resistance.
Furthermore, this labeled compound can aid in elucidating the role of asparagine in central nervous system function, where it acts as a precursor for neurotransmitters. Tracing its metabolic fate in the brain could provide insights into neurological disorders.
In the broader context of systems biology, the data generated from studies using L-ASPARAGINE:H2O (1,4-13C2; ALPHA-15N) can be integrated into metabolic models to create more accurate and predictive simulations of cellular metabolism. This will ultimately contribute to a more holistic understanding of how cellular networks are regulated and how they respond to various stimuli and perturbations. The continued use of such precisely designed isotopic tracers will undoubtedly be instrumental in driving future discoveries in biochemistry and molecular medicine.
Q & A
Q. How does isotopic labeling (1,4-13C2; alpha-15N) in L-asparagine:H2O enhance metabolic flux analysis in cellular systems?
Isotopic labeling allows precise tracking of L-asparagine metabolism in pathways such as the urea cycle, amino acid synthesis, and nitrogen assimilation. For example, 13C labeling at positions 1 and 4 enables quantification of carbon flow into aspartate or oxaloacetate via transamination or deamination reactions, while alpha-15N labels facilitate tracing nitrogen incorporation into ammonia or glutamine . Methodologically, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are critical for resolving isotopic enrichment and metabolic intermediates .
Q. What purification and characterization methods are recommended for ensuring the stability of labeled L-asparagine:H2O in aqueous solutions?
High-performance liquid chromatography (HPLC) with UV detection at 210 nm is standard for assessing purity (>97% by HLC, as per USP guidelines) . Stability studies should include pH-controlled environments (acidic vs. alkaline) to monitor racemization, as L-asparagine exhibits levorotatory properties in neutral/alkaline solutions and dextrorotatory behavior in acidic conditions . Lyophilization is recommended for long-term storage to prevent hydrolysis .
Q. How can L-asparagine:H2O (1,4-13C2; alpha-15N) be applied to study nitrogen transport in microbial systems?
The labeled compound is used to investigate permease-mediated transport, such as the ansP gene product in Salmonella enterica, which facilitates L-asparagine uptake via transmembrane proton gradients. Experimental designs should include competitive uptake assays with unlabeled asparagine and kinetic analyses (e.g., Michaelis-Menten parameters) to distinguish transporter specificity from background diffusion .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in isotopic enrichment data when using L-asparagine:H2O (1,4-13C2; alpha-15N) in plant nitrogen metabolism studies?
Discrepancies often arise from compartmentalization (e.g., mitochondrial vs. cytosolic pools) or isotopic dilution by endogenous unlabeled asparagine. To mitigate this, researchers should:
- Use tissue-specific silencing (e.g., RNAi targeting asparagine synthetase) to reduce background interference.
- Combine 13C flux analysis with 15N isotopic tracing to correlate carbon and nitrogen utilization in real-time .
- Validate findings with knockout mutants lacking asparaginase II, which catalyzes asparagine hydrolysis to aspartate and NH3 .
Q. How does the dual isotopic labeling (13C and 15N) enable mechanistic studies of asparaginase II in leukemia therapy research?
Asparaginase II, which hydrolyzes L-asparagine to aspartate and NH3, is a therapeutic target for leukemias dependent on exogenous asparagine. Dual-labeled L-asparagine allows simultaneous monitoring of enzyme kinetics (via 15N-NH3 release) and metabolic fate of aspartate (via 13C incorporation into TCA cycle intermediates). This approach identifies resistance mechanisms, such as upregulated asparagine synthetase activity, using LC-MS-based metabolomics .
Q. What are the challenges in designing tracer experiments using L-asparagine:H2O (1,4-13C2; alpha-15N) for in vivo models, and how can they be addressed?
Key challenges include:
- Isotopic dilution : Administering sufficient tracer doses to achieve detectable enrichment without perturbing physiological nitrogen balance.
- Compartmentalization : Using multi-compartmental modeling to distinguish intracellular vs. extracellular pools.
- Analytical sensitivity : Employing high-resolution mass spectrometry (HRMS) with a detection limit <0.1% isotopic abundance . Solutions include pulse-chase protocols and coupling with genetic models (e.g., asparaginase knockouts) to amplify tracer signals .
Methodological Guidance
Q. How to validate the isotopic purity of commercially sourced L-asparagine:H2O (1,4-13C2; alpha-15N)?
- 13C and 15N enrichment : Use elemental analyzer-isotope ratio mass spectrometry (EA-IRMS) to confirm ≥98% isotopic purity at labeled positions .
- Optical purity : Polarimetry to verify specific rotation ([α]D20 = -5.6° in H2O) and rule out racemization during synthesis .
- Contaminant screening : Gas chromatography (GC-MS) to detect residual solvents or byproducts from synthesis (e.g., FMOC derivatives) .
Q. What computational tools integrate isotopic labeling data from L-asparagine:H2O (1,4-13C2; alpha-15N) into metabolic models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
